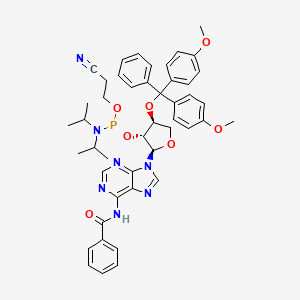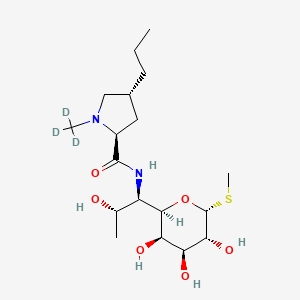
1-(Chloromethoxy)-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-4-methylpentane is an organic compound characterized by a chloromethoxy group attached to a pentane chain with a methyl substitution at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methylpentane can be synthesized through the reaction of 4-methylpentanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would involve the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-4-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methylpentanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Elimination Conditions: Strong bases such as potassium tert-butoxide.
Major Products:
Substitution: 4-methylpentanol.
Elimination: Alkenes such as 4-methyl-1-pentene.
Oxidation: 4-methylpentanoic acid or 4-methylpentanal.
Scientific Research Applications
1-(Chloromethoxy)-4-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Chloromethoxy)-4-methylpentane exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on proteins or nucleic acids. This can lead to modifications in the structure and function of these biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
- 1-(Chloromethoxy)butane
- 1-(Chloromethoxy)hexane
- 1-(Chloromethoxy)propane
Comparison: 1-(Chloromethoxy)-4-methylpentane is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as boiling point and solubility, as well as distinct chemical reactivity patterns.
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-methylpentane |
InChI |
InChI=1S/C7H15ClO/c1-7(2)4-3-5-9-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
XIEMZXYEFQOVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)






![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)

![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
